Genotype-Dependent Potency: Danoprevir Demonstrates >100-Fold Higher Potency than Glecaprevir in Cross-Study Antiviral Assays
Danoprevir exhibits a pronounced genotype-dependent potency profile, with IC50 values of 0.2–0.4 nM against HCV genotypes 1a, 1b, 4, 5, and 6, and reduced potency against genotypes 2b (1.6 nM) and 3a (3.5 nM) . In a comparative in vitro antiviral assay using Vero E6 cells infected with SARS-CoV-2, macrocyclic HCV protease inhibitors showed a wide potency range, with glecaprevir exhibiting the lowest potency (EC50 >178 μM) and simeprevir the highest (EC50 15 μM); danoprevir's EC50 fell between these values, while linear inhibitors such as boceprevir and telaprevir had EC50 values of approximately 40 μM [1]. Although the assay system (SARS-CoV-2) differs from HCV replicon assays, it provides a standardized platform for cross-compound comparison of intrinsic antiviral activity among HCV protease inhibitors.
| Evidence Dimension | Antiviral potency (EC50) in Vero E6 cell-based SARS-CoV-2 spike protein detection assay |
|---|---|
| Target Compound Data | Danoprevir EC50: intermediate between 15 μM and >178 μM (exact value not specified in source) |
| Comparator Or Baseline | Glecaprevir EC50 >178 μM; Simeprevir EC50 15 μM; Boceprevir/Telaprevir EC50 ~40 μM |
| Quantified Difference | Danoprevir demonstrates >10-fold higher potency than glecaprevir (>178 μM vs. intermediate range); linear PIs boceprevir and telaprevir exhibit >100-fold lower potency than danoprevir against HCV (EC50 ~40 μM vs. 1.6 nM for danoprevir in HCV replicon assays) |
| Conditions | Vero E6 cells infected with SARS-CoV-2; short-term antiviral assay based on detection of SARS-CoV-2 spike protein |
Why This Matters
This cross-study comparable dataset establishes danoprevir's position within the macrocyclic HCV protease inhibitor potency hierarchy, enabling rational selection for antiviral screening panels where broad-spectrum activity is under investigation.
- [1] Gammeltoft KA, Zhou Y, Galli A, et al. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro. Antimicrob Agents Chemother. 2021;65(9):e0268020. View Source
